Ethyl 2-(4-methoxyphenoxy)acetoacetate
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Overview
Description
Ethyl 2-(4-methoxyphenoxy)acetoacetate is an organic compound with the molecular formula C13H16O5 It is a derivative of acetoacetic acid and is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an acetoacetate moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as acetoacetic esters, are extremely useful molecules that can be used to make ketones and other molecules .
Mode of Action
Ethyl 2-(4-methoxyphenoxy)acetoacetate, like other acetoacetic esters, undergoes a series of reactions including enolate formation, enolate alkylation, and decarboxylation . The enolate formation involves the abstraction of alpha-hydrogens from the carbonyl groups, forming an enolate ion. This enolate ion can then undergo an SN2 reaction with alkyl halides, acyl chlorides, and more, leading to alkylation . Finally, the ester can be removed through a mechanism called decarboxylation .
Biochemical Pathways
It’s known that similar compounds, such as acetoacetic esters, are involved in the synthesis of ketones and other molecules .
Result of Action
It’s known that similar compounds, such as acetoacetic esters, can be used to make ketones and other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a combustible liquid, and it should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-methoxyphenoxy)acetoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterase and dehydrogenase enzymes, influencing their activity levels. These interactions are crucial for the compound’s role in metabolic processes, where it can act as a substrate or inhibitor, thereby modulating the activity of these enzymes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and cellular redox status . Additionally, it can alter the activity of metabolic enzymes, thereby influencing overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain dehydrogenase enzymes, thereby affecting metabolic pathways . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and enzyme activity . The stability of this compound in various experimental conditions is also an important consideration for its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as esterase and dehydrogenase, influencing metabolic flux and metabolite levels. These interactions are essential for the compound’s role in cellular metabolism, where it can act as a substrate or modulator of enzyme activity . Additionally, it can affect the levels of key metabolites, thereby influencing overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for the compound’s ability to exert its effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methoxyphenoxy)acetoacetate can be synthesized through the reaction of ethyl acetoacetate with 4-methoxyphenol in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate from ethyl acetoacetate, which then undergoes nucleophilic substitution with 4-methoxyphenol to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenoxy)acetoacetate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form alkylated derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-diketones or β-keto esters.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkyl halides and a base such as sodium ethoxide.
Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Condensation: Often involves the use of catalysts such as piperidine or pyridine.
Major Products Formed
Alkylation: Produces alkylated acetoacetate derivatives.
Hydrolysis: Yields 2-(4-methoxyphenoxy)acetoacetic acid.
Condensation: Forms β-diketones or β-keto esters depending on the reactants used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenoxy)acetoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenoxy)acetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A simpler ester of acetoacetic acid, lacking the methoxyphenyl group.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl ester group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the acetoacetate moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-17-13(15)12(9(2)14)18-11-7-5-10(16-3)6-8-11/h5-8,12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJKLMFBBJCAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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